Product packaging for 1-[(4-Nitrophenyl)methyl]guanosine(Cat. No.:CAS No. 88158-16-1)

1-[(4-Nitrophenyl)methyl]guanosine

Cat. No.: B12915167
CAS No.: 88158-16-1
M. Wt: 418.4 g/mol
InChI Key: GQLGFYRYRLBQDZ-XNIJJKJLSA-N
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Description

1-[(4-Nitrophenyl)methyl]guanosine is a novel chemical entity designed for advanced biochemical and pharmacological research. This modified nucleoside combines the biological significance of the guanosine core with the distinctive physicochemical properties of a 4-nitrophenylmethyl moiety. Guanosine is a well-characterized purine nucleoside that exhibits extracellular signaling properties in the central nervous system, acting as a neuromodulator. Research indicates that guanosine can mediate important cellular processes, including cell growth, differentiation, and survival. It has demonstrated protective effects in various models of neurological disorders, exhibiting neurotrophic, anticonvulsant, and antioxidant properties through interactions with intracellular signaling pathways such as PI3K/Akt and MAPK/ERK . The incorporation of the 4-nitrophenyl group introduces a bioreductive potential to the molecule. Nitroaromatic compounds are of significant interest in oncology research, particularly for targeting hypoxic (low-oxygen) environments found in solid tumors. These compounds can act as prodrugs, remaining inert under normal oxygen conditions but undergoing enzymatic reduction in hypoxic cells to release cytotoxic agents, thereby offering a strategy for selective cancer therapy . Consequently, this compound presents a unique profile for investigators exploring two primary fields. In neuroscience, it may be utilized to study the effects of modified guanosines on neuroprotection, neurogenesis, and glutamate transporter regulation. In oncology, it may serve as a candidate molecule for developing novel hypoxia-activated prodrugs. This product is intended for research and investigation purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6O7 B12915167 1-[(4-Nitrophenyl)methyl]guanosine CAS No. 88158-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88158-16-1

Molecular Formula

C17H18N6O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-nitrophenyl)methyl]purin-6-one

InChI

InChI=1S/C17H18N6O7/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(6-24)30-16)15(27)21(17)5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20)/t10-,12-,13-,16-/m1/s1

InChI Key

GQLGFYRYRLBQDZ-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

Functional Modulators and Structure Activity Relationships Sar of Guanosine Derivatives

Purine (B94841) Ring Modifications and Pharmacological Implications

Azo Derivatives and Chelation Properties with Metal Ions

Guanine (B1146940) and its derivatives can be chemically modified to include azo groups (-N=N-), creating compounds with interesting properties, including the ability to chelate metal ions. uokerbala.edu.iqresearchgate.net These azo derivatives have been explored for various applications, such as dyes and indicators. uobaghdad.edu.iqresearchgate.netrdd.edu.iq

The synthesis of guanine azo dyes often involves the reaction of a diazonium salt with the guanine moiety. uokerbala.edu.iqresearchgate.netuobaghdad.edu.iq The resulting azo-guanine ligands can then coordinate with various transition metal ions. uokerbala.edu.iqresearchgate.net Spectroscopic and physicochemical analyses are used to characterize the structure and coordination of these metal complexes. uobaghdad.edu.iqresearchgate.net

For example, a study on the guanine azo dye ligand 8-[1-(3-carboxy) azo] guanine (GAB) with silver(I) and zinc(II) ions revealed that the ligand acts as a bidentate ligand, forming tetrahedral complexes. uobaghdad.edu.iq The thermal stability of these complexes was also investigated, showing that the chelation of the metal ion can alter the decomposition profile of the ligand. uobaghdad.edu.iq

Similarly, 8-[(4-hydroxyphenyl) azo] guanine has been shown to form complexes with zinc ions, where the zinc coordinates with an azo-nitrogen atom and an imine-nitrogen atom in the imidazole (B134444) ring of guanine. uokerbala.edu.iq The resulting complexes can exhibit different geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. researchgate.net

These guanine-azo derivatives and their metal complexes often exhibit distinct colors and can be used as dyes for materials like wool fibers. uobaghdad.edu.iqresearchgate.netrdd.edu.iq Furthermore, some of these compounds show potential as acid-base indicators due to color changes at different pH values. uobaghdad.edu.iqresearchgate.net

Table 2: Properties of Guanosine (B1672433) Azo Derivatives and their Metal Complexes

Guanosine Azo Derivative Metal Ion(s) Key Findings Reference
8-[1-(3-carboxy) azo] guanine (GAB) Ag(I), Zn(II) Forms tetrahedral complexes; acts as a bidentate ligand; can be used as a dye for wool. uobaghdad.edu.iq
8-[(4-hydroxyphenyl) azo] guanine Zn(II) Forms complexes via coordination with azo-N and imine-N; spectrophotometric identification of complexes. uokerbala.edu.iq
2-amino-8-((3-hydroxyphenyl)diazinyl)-1,7-dihydro-6H-purin-6-one (HAG) Ag(I), Cu(II), Zn(II), Cd(II) Forms stable complexes with varying geometries; can be used as an acid-base indicator and for dyeing wool. researchgate.net
Guanine with diazonium salt of m-aminobenzoic acid Zn(II), Ag(I) Forms tetrahedral complexes; ligand behaves as a N,N-bidentate ligand; can be used as a dye and an acid-base indicator. researchgate.net

Development of Guanosine Analogs as Probes and Tools

Modified guanosine nucleosides are invaluable tools in biochemical and molecular biology research. Their tailored structures allow them to serve as probes for studying complex biological processes, such as DNA repair, and as substrates in various enzymatic assays.

Modified Nucleosides for Studying DNA Repair Mechanisms (e.g., Base Excision by MutY Enzyme)

Modified nucleosides are crucial for investigating the mechanisms of DNA repair enzymes, such as the MutY DNA glycosylase. MutY is a key enzyme in the base excision repair (BER) pathway, responsible for removing adenine (B156593) misincorporated opposite the oxidative DNA lesion 8-oxoguanine (8-oxoG). nih.govnih.gov

The study of MutY's function often relies on the use of synthetic DNA substrates containing specific lesions or modifications. For instance, to assess the activity of MutY, researchers use DNA duplexes containing an A/8-oxoG mismatch. nih.gov The ability of purified MutY to excise the adenine from this mismatch is a direct measure of its glycosylase activity. nih.gov

Interestingly, studies on Helicobacter pylori MutY revealed that while it efficiently removes adenine from A/8-oxoG mismatches, it surprisingly shows no activity towards A/G mismatches, a substrate that is readily processed by its E. coli counterpart. nih.gov This highlights the specificities of MutY enzymes from different organisms.

Furthermore, research has shown that the cytotoxicity of certain alkylating agents, like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), can be enhanced by the presence of MUTYH. nih.gov This effect appears to be independent of MUTYH's well-known glycosylase activity on oxidative lesions and instead involves its interaction with abasic (AP) sites generated by other repair processes. nih.gov The use of modified DNA substrates and the analysis of repair products are central to unraveling these complex interactions within the DNA damage response network.

Use as Chromogenic or Fluorogenic Substrates in Biochemical Assays

Guanosine analogs containing chromogenic or fluorogenic moieties are powerful tools for developing sensitive and continuous assays for a wide range of enzymes. These substrates are designed such that enzymatic activity results in a measurable change in color or fluorescence.

A classic example of a chromogenic group is the p-nitrophenyl group. When attached to a substrate, its release upon enzymatic cleavage can be monitored spectrophotometrically. nih.govmdpi.com For instance, p-nitrophenyl-α-D-glucopyranoside is a chromogenic substrate used to assay α-glucosidase activity. mdpi.com Similarly, 4-nitrophenyl myo-inositol-1-phosphate has been synthesized as a chromogenic substrate for phosphatidylinositol-specific phospholipase C. nih.gov

Fluorogenic substrates offer even higher sensitivity. For example, 7-acetoxy-1-methyl quinolium iodide is a fluorogenic substrate for acetylcholinesterase, where enzymatic hydrolysis yields a fluorescent product. mdpi.com The development of such substrates is crucial for high-throughput screening (HTS) of enzyme inhibitors. nih.gov

The choice of the reporter group and its linkage to the substrate part of the molecule is critical for designing effective chromogenic or fluorogenic probes. These probes have become indispensable in various fields, from clinical diagnostics to drug discovery. mdpi.com

Table 3: Examples of Chromogenic and Fluorogenic Substrates in Biochemical Assays

Substrate Enzyme Detection Method Reference
p-Nitrophenyl-α-D-glucopyranoside α-Glucosidase Spectrophotometry (colorimetric) mdpi.com
4-Nitrophenyl myo-inositol-1-phosphate Phosphatidylinositol-specific phospholipase C Spectrophotometry (colorimetric) nih.gov
p-Nitrophenyl phosphate (B84403) (pNPP) Various phosphatases Spectrophotometry (colorimetric) nih.gov
7-Acetoxy-1-methyl quinolium iodide (AMQI) Acetylcholinesterase Fluorometry (fluorogenic) mdpi.com
4-Methylumbelliferyl phosphate (MUP) Various phosphatases Fluorometry (fluorogenic) nih.gov
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) Various phosphatases Fluorometry (fluorogenic) nih.gov

Q & A

Q. What synthetic routes are recommended for 1-[(4-Nitrophenyl)methyl]guanosine, and how can their efficiency be optimized?

Synthesis typically involves coupling guanosine with a 4-nitrophenylmethyl group via nucleophilic substitution or reductive amination. For example, analogous nitrophenyl glycosides (e.g., 4-nitrophenyl-β-D-glucopyranoside) are synthesized using activated nitrophenyl esters under mild acidic conditions . Optimization includes:

  • Protecting group strategies : Temporarily block reactive hydroxyl groups on guanosine to prevent side reactions.
  • Catalytic methods : Use palladium or copper catalysts to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
    Reference similar protocols for nitrophenyl-hydrazino pyrimidines .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 260–280 nm) to assess purity .
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and sugar moiety signals (δ 3.5–5.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ ion).

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity in serum or tissue homogenates .
  • UV-Vis Spectroscopy : Leverage the nitrophenyl group’s absorbance at ~400 nm for quantification in cell lysates .
  • Stable Isotope Labeling : Use deuterated analogs as internal standards to improve accuracy .

Advanced Research Questions

Q. What experimental strategies elucidate the interaction mechanisms of this compound with biological targets like FPR1/FPR2 receptors?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized receptors.
  • Calcium Mobilization Assays : Monitor intracellular Ca²⁺ flux in transfected HL-60 cells, as done for nitrophenyl-containing GPCR agonists .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key binding residues.

Q. How can contradictions in activity data across assay systems be resolved?

  • Assay Standardization : Use identical cell lines (e.g., human neutrophils vs. transfected HL-60) and buffer conditions.
  • Metabolic Stability Testing : Evaluate compound degradation in different media via LC-MS.
  • Orthogonal Assays : Combine functional assays (e.g., chemotaxis) with biochemical readouts (e.g., ROS generation) to cross-validate results .

Q. What methodologies assess the stability and degradation products of this compound under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH. Monitor degradation via HPLC-MS .
  • Accelerated Stability Testing : Store samples at -20°C, 4°C, and room temperature; analyze monthly for 6–12 months.
  • Hydrolysis Pathways : Nitrophenyl groups may undergo nitro reduction; track intermediates using cyclic voltammetry .

Q. How can SAR studies optimize the biological efficacy of this compound analogs?

  • Scaffold Modifications : Introduce substituents on the nitrophenyl ring (e.g., methyl, methoxy) to modulate lipophilicity .
  • Sugar Moiety Alterations : Replace ribose with deoxy or fluoro derivatives to enhance membrane permeability.
  • High-Throughput Screening (HTS) : Test analogs against target receptors using fluorescence polarization or TR-FRET assays .

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